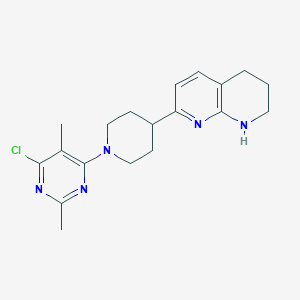
7-(1-(6-chloro-2,5-dimethyl pyrimidin-4-yl)piperidin-4-yl)-1,2,3,4-tetrahydro-1,8-naphthyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(1-(6-chloro-2,5-dimethyl pyrimidin-4-yl)piperidin-4-yl)-1,2,3,4-tetrahydro-1,8-naphthyridine is a complex heterocyclic compound This compound is notable for its unique structure, which includes a naphthyridine core, a piperidine ring, and a pyrimidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1-(6-chloro-2,5-dimethyl pyrimidin-4-yl)piperidin-4-yl)-1,2,3,4-tetrahydro-1,8-naphthyridine typically involves multi-step reactions. One common approach is the multicomponent reaction (MCR) strategy, which efficiently generates complex molecular architectures. For instance, the synthesis of 1,8-naphthyridines can be achieved through the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohols in the presence of a water-soluble Ir catalyst under air atmosphere .
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and the implementation of green chemistry principles to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
7-(1-(6-chloro-2,5-dimethyl pyrimidin-4-yl)piperidin-4-yl)-1,2,3,4-tetrahydro-1,8-naphthyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
7-(1-(6-chloro-2,5-dimethyl pyrimidin-4-yl)piperidin-4-yl)-1,2,3,4-tetrahydro-1,8-naphthyridine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Wirkmechanismus
The mechanism of action of 7-(1-(6-chloro-2,5-dimethyl pyrimidin-4-yl)piperidin-4-yl)-1,2,3,4-tetrahydro-1,8-naphthyridine involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. This binding can lead to the inhibition or activation of various biochemical pathways, contributing to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,8-Naphthyridine derivatives: These compounds share the naphthyridine core and exhibit similar biological activities.
Piperidine derivatives: Compounds with a piperidine ring often have comparable chemical reactivity and applications.
Pyrimidine derivatives: These compounds are widely studied for their medicinal properties.
Uniqueness
What sets 7-(1-(6-chloro-2,5-dimethyl pyrimidin-4-yl)piperidin-4-yl)-1,2,3,4-tetrahydro-1,8-naphthyridine apart is its combination of these three distinct moieties, which endows it with a unique set of chemical and biological properties. This structural complexity allows for a broader range of applications and interactions compared to simpler analogs.
Eigenschaften
Molekularformel |
C19H24ClN5 |
|---|---|
Molekulargewicht |
357.9 g/mol |
IUPAC-Name |
7-[1-(6-chloro-2,5-dimethylpyrimidin-4-yl)piperidin-4-yl]-1,2,3,4-tetrahydro-1,8-naphthyridine |
InChI |
InChI=1S/C19H24ClN5/c1-12-17(20)22-13(2)23-19(12)25-10-7-14(8-11-25)16-6-5-15-4-3-9-21-18(15)24-16/h5-6,14H,3-4,7-11H2,1-2H3,(H,21,24) |
InChI-Schlüssel |
BZLJBQKHEVVRLS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C(N=C1Cl)C)N2CCC(CC2)C3=NC4=C(CCCN4)C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















